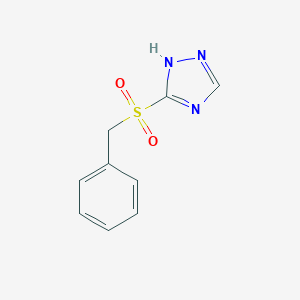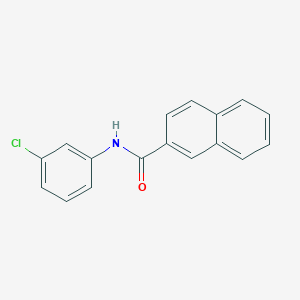![molecular formula C20H13NO4 B496621 N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide](/img/structure/B496621.png)
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a dibenzofuran core fused with a benzodioxole moiety
Preparation Methods
The synthesis of N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Dibenzofuran Core: The dibenzofuran core can be synthesized through the cyclization of biphenyl derivatives in the presence of a dehydrating agent.
Introduction of Benzodioxole Moiety: The benzodioxole group is introduced via a condensation reaction with appropriate precursors.
Amidation Reaction: The final step involves the formation of the carboxamide group through an amidation reaction using suitable amines and carboxylic acid derivatives.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.
Chemical Reactions Analysis
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, can occur on the aromatic rings, leading to halogenated derivatives.
Common reagents used in these reactions include halogens, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
N-(dibenzo[b,d]furan-3-yl)-1,3-benzodioxole-5-carboxamide can be compared with similar compounds such as:
Dibenzofuran: Shares the dibenzofuran core but lacks the benzodioxole and carboxamide groups.
Benzodioxole Derivatives: Compounds with the benzodioxole moiety but different functional groups.
Carboxamide Compounds: Various carboxamides with different aromatic cores.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H13NO4 |
|---|---|
Molecular Weight |
331.3g/mol |
IUPAC Name |
N-dibenzofuran-3-yl-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C20H13NO4/c22-20(12-5-8-17-19(9-12)24-11-23-17)21-13-6-7-15-14-3-1-2-4-16(14)25-18(15)10-13/h1-10H,11H2,(H,21,22) |
InChI Key |
BDYBTLRXRLGKFQ-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[({[5-(2-Fluorophenyl)furan-2-yl]methyl}amino)methyl]benzoic acid](/img/structure/B496540.png)
![2-(3,4-dimethoxyphenyl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B496541.png)
![3-fluoro-N-[(4-methylphenyl)methyl]benzamide](/img/structure/B496543.png)

![2-[(2-oxo-2-phenylethyl)sulfanyl]-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B496546.png)
![11-ethoxy-8-methyl-13-phenyl-6-sulfanylidene-3,5,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496548.png)
![2-[(3-cyano-4-phenyl-7,8-dihydro-5H-pyrano[4,3-b]pyridin-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B496552.png)
![2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]-N-phenylacetamide](/img/structure/B496553.png)
![N-(4-acetylphenyl)-2-[(3,5-dicyano-6-ethoxy-4-phenyl-2-pyridinyl)sulfanyl]acetamide](/img/structure/B496554.png)

![11-ethoxy-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496556.png)
![ethyl 5-cyano-6-ethoxy-1-methyl-4-phenyl-3-(1H-pyrrol-1-yl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B496557.png)
![2-[(12-cyano-11-ethoxy-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)sulfanyl]-N-phenylacetamide](/img/structure/B496560.png)
![11-ethoxy-13-phenyl-6-sulfanylidene-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-12-carbonitrile](/img/structure/B496561.png)
